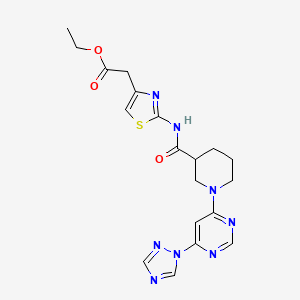

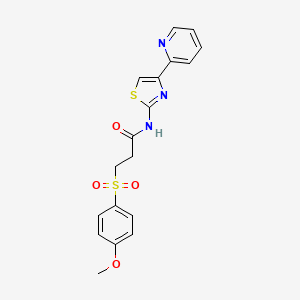

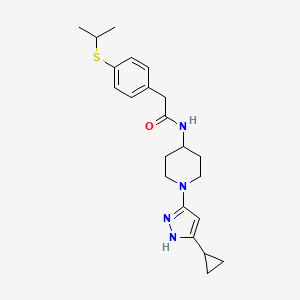

2-(2-(1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-3-甲酰胺)噻唑-4-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their high nitrogen content and have been used in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are also widely used and studied as antimicrobial agents due to their safety profile and high therapeutic index .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . In some cases, the synthesis involves multiple steps, starting from a basic 1,2,4-triazole molecule .

Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions to form different derivatives. For example, they can react with various ester ethoxycarbonylhydrazones to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally thermally stable compounds . They are also known for their high nitrogen content, which contributes to their utility in various applications .

科学研究应用

新型化合物的合成

该化合物已被用作合成多种杂环化合物的起始物。例如,1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸乙酯衍生物的制备突出了该化合物在生成结构多样的分子方面的多功能性。这些衍生物是通过与各种芳基亚丙二腈衍生物的相互作用合成的,展示了该化合物在有机合成中的适应性以及创造广泛分子结构的潜力 (Mohamed,2021)。

生物活性评价

合成的化合物已被评估其生物活性,包括抗菌、抗氧化和抗癌特性。例如,合成了新型含苯并噻唑的 4H-嘧啶并[2,1-b]苯并噻唑衍生物,并评估了它们的抗菌、抗氧化和抗结核活性。这证明了该化合物在发现潜在治疗剂中的作用及其对药物化学的贡献 (Bhoi 等人,2016)。

化学反应性和相互作用

对该化合物反应性和相互作用的研究导致了新的合成途径的开发和对化学行为的理解。这包括噻唑-氨基哌啶杂化类似物的合成,这些类似物被设计和合成作为新型结核分枝杆菌 GyrB 抑制剂。此类研究不仅扩展了化学知识库,还促进了针对特定生物途径的新型候选药物的开发 (Jeankumar 等人,2013)。

作用机制

Target of Action

Similar compounds with 1,2,4-triazole and thiazole moieties have been reported to exhibit promising anticancer activities . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity or altering its signaling pathways.

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, particularly those involved in cell proliferation and apoptosis . The downstream effects of these interactions can include the inhibition of cell growth and the induction of cell death, which could contribute to the compound’s potential anticancer effects.

Pharmacokinetics

Compounds with similar structures are known to have good absorption and distribution profiles due to their ability to form hydrogen bonds with different targets . These properties can impact the compound’s bioavailability, potentially enhancing its therapeutic effects.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially induce cell death and inhibit cell proliferation, contributing to its potential anticancer effects.

Action Environment

Similar compounds have been shown to be thermally stable , suggesting that this compound could also exhibit stability under various environmental conditions

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O3S/c1-2-30-17(28)6-14-9-31-19(24-14)25-18(29)13-4-3-5-26(8-13)15-7-16(22-11-21-15)27-12-20-10-23-27/h7,9-13H,2-6,8H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXZGANYDMOFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

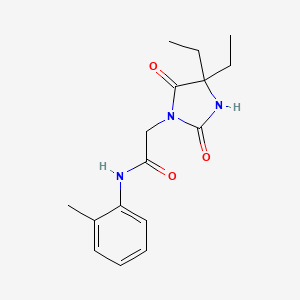

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)

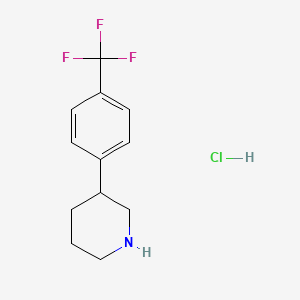

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)

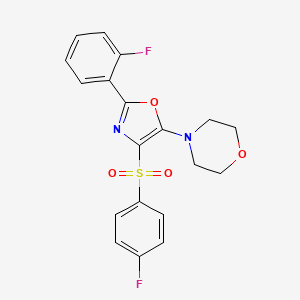

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)